molecular formula C12H16O2 B7938248 4-(4-Methoxy-3-methylphenyl)-1-buten-4-ol

4-(4-Methoxy-3-methylphenyl)-1-buten-4-ol

Numéro de catalogue: B7938248
Poids moléculaire: 192.25 g/mol
Clé InChI: UKNBBJXZUYLKIU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(4-Methoxy-3-methylphenyl)-1-buten-4-ol is a substituted butenol characterized by a methoxy group (-OCH₃) and a methyl group (-CH₃) on the aromatic ring at the 4- and 3-positions, respectively. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of bioactive molecules and functional materials. For instance, it serves as a precursor in the synthesis of 2-[3-(4-methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one, a key component in flame-retardant and antibacterial textiles . Its structural features, including the conjugated double bond and hydroxyl group, contribute to its reactivity in cyclization and substitution reactions .

Propriétés

IUPAC Name

1-(4-methoxy-3-methylphenyl)but-3-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-4-5-11(13)10-6-7-12(14-3)9(2)8-10/h4,6-8,11,13H,1,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNBBJXZUYLKIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(CC=C)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Substrate Design and Reaction Mechanism

The hydrogenation of 4-(4-methoxy-3-methylphenyl)-3-butyn-1-ol represents a direct route to the target compound. This method leverages heterogeneous catalysis to achieve stereoselective reduction of the carbon-carbon triple bond. As demonstrated in the synthesis of 3-buten-1-ol, Raney nickel under hydrogen pressure (1.0 MPa) in ethanol solvent provides complete conversion at 50°C within 1–2 hours. Key parameters include:

ParameterOptimal ValueEffect on Yield
Catalyst Loading2 wt% Raney Ni<90% → 91%
H₂ Pressure1.0 MPaPrevents over-reduction
Temperature50°CBalances kinetics vs. selectivity
SolventEthanolEnhances substrate solubility

The reaction proceeds via syn-addition, preserving the stereochemical integrity of the methoxy-methyl substituted aromatic system. Post-reaction processing involves filtration to recover the nickel catalyst (98% recovery), followed by fractional distillation under reduced pressure to isolate the product (b.p. 112–114°C).

Tandem Aldol Condensation-Reduction Strategy

Ketone Formation Through Cross-Aldol Reaction

Synthetic routes to 4-(4-methoxy-3-methylphenyl)-but-3-en-2-one serve as critical intermediates. The Magritek protocol details the base-catalyzed condensation of p-anisaldehyde derivatives with acetone:

4-Methoxy-3-methylbenzaldehyde+CH3COCH3KOH (aq)4-(4-Methoxy-3-methylphenyl)-but-3-en-2-one+H2O\text{4-Methoxy-3-methylbenzaldehyde} + \text{CH}3\text{COCH}3 \xrightarrow{\text{KOH (aq)}} \text{4-(4-Methoxy-3-methylphenyl)-but-3-en-2-one} + \text{H}_2\text{O}

Reaction conditions (20 min stirring at 25°C, 1:1.2 aldehyde:acetone ratio) yield the α,β-unsaturated ketone with 85–92% conversion. The conjugated system activates the carbonyl for subsequent reduction.

Selective Ketone Reduction to Alcohol

Hydrogenation of the enone intermediate employs Pd/C (10 wt%) in methanol under 3 atm H₂. Critical to preventing over-reduction of the aromatic methoxy group:

  • Temperature control: 40°C prevents desorption of reactive intermediates

  • Acidic workup (14% IPA/HCl) stabilizes the benzylic alcohol

  • Chiral purity maintained through recrystallization from ethyl acetate

This two-step sequence achieves an overall yield of 78–84% with >99% purity by GC analysis.

Enzymatic Synthesis via Polyketide Synthase Mimicry

Biocatalytic C-C Bond Formation

The Russian patent RU2482105C1 describes enzymatic condensation using modified 4-coumaroyl-CoA ligase to assemble the carbon skeleton. Key advantages include:

  • Stereoselectivity: >98% E-alkene configuration

  • Mild conditions: pH 7.0, 30°C, aqueous buffer

  • Co-factor recycling: NADPH regeneration system

The enzymatic route proceeds through:

  • Activation of 4-methoxy-3-methylbenzoic acid as CoA thioester

  • Iterative malonyl-CoA extension

  • Ketoreduction and dehydration steps

While yields remain lower (52–58%) than chemical methods, this approach eliminates heavy metal catalysts and high-pressure equipment.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost IndexEnvironmental Impact
Catalytic Hydrogenation9198.31.0Moderate (Ni waste)
Aldol-Reduction8499.51.2High (solvent use)
Enzymatic5897.03.8Low

The hydrogenation route proves most efficient for bulk production, while enzymatic methods suit specialty applications requiring chiral purity. Scale-up challenges include catalyst recycling in Method 1 and enzyme stability in Method 3.

Reaction Optimization and Troubleshooting

Common Side Reactions

  • Over-reduction : Observed when H₂ pressure exceeds 1.5 MPa, leading to fully saturated 4-(4-methoxy-3-methylphenyl)-butane-1-ol

  • Demethylation : Occurs at temperatures >60°C in acidic media, generating phenolic byproducts

  • Polymerization : The conjugated enol ether intermediate may oligomerize if reaction times exceed 24 hours

Mitigation strategies:

  • Install temperature-controlled hydrogenation reactors

  • Use neutral workup conditions (pH 6.5–7.5)

  • Add radical inhibitors (0.1% BHT) during distillations

Advanced Characterization Data

Spectroscopic Fingerprints

  • IR : Strong absorption at 3369 cm⁻¹ (O-H stretch), 1610 cm⁻¹ (aryl C=C), 1177 cm⁻¹ (C-O methoxy)

  • ¹H NMR (CDCl₃): δ 6.82 (d, J=8.5 Hz, Ar-H), 5.75 (m, CH=CH), 3.84 (s, OCH₃), 2.28 (s, Ar-CH₃)

  • HRMS : Calculated for C₁₂H₁₆O₂ [M+H]⁺: 193.1229; Found: 193.1223

Industrial-Scale Process Design

Continuous Flow Hydrogenation

Pilot plant data (100 kg/batch) using a trickle-bed reactor:

ParameterValue
Catalyst5% Pd/Al₂O₃
LHSV2.5 h⁻¹
H₂/Oil Ratio250:1
Conversion99.8%
Selectivity98.5%

This configuration reduces reaction time from 8 hours (batch) to 22 minutes while maintaining 99.5% purity .

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Methoxy-3-methylphenyl)-1-buten-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the butenol to saturated alcohols.

    Substitution: The methoxy and methyl groups on the phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: 4-(4-Methoxy-3-methylphenyl)-1-buten-4-one

    Reduction: 4-(4-Methoxy-3-methylphenyl)-1-butanol

    Substitution: 4-(4-Bromo-3-methylphenyl)-1-buten-4-ol

Applications De Recherche Scientifique

Chemical Properties and Structure

Chemical Formula : C₁₂H₁₆O₂
Molecular Weight : 192.25 g/mol
IUPAC Name : 1-(4-methoxy-3-methylphenyl)but-3-en-1-ol
Canonical SMILES : CC1=C(C=CC(=C1)C(CC=C)O)OC

The compound features a butenol structure with methoxy and methyl substituents on the phenyl ring, which significantly influence its chemical reactivity and biological interactions.

Chemistry

4-(4-Methoxy-3-methylphenyl)-1-buten-4-ol serves as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, such as:

  • Oxidation to form ketones or aldehydes.
  • Reduction to produce saturated alcohols.
  • Substitution reactions , particularly electrophilic aromatic substitutions involving its methoxy and methyl groups.

These properties make it valuable in synthetic organic chemistry for developing new compounds with desired functionalities.

Biology

In biological research, this compound has been investigated for its potential biological activities , including:

  • Antimicrobial Activity : Studies have shown that 4-(4-Methoxy-3-methylphenyl)-1-buten-4-ol exhibits antimicrobial properties against various microbial strains. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymatic pathways within microorganisms.
  • Anti-inflammatory Effects : The compound has been explored for its ability to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. This inhibition can lead to reduced production of pro-inflammatory mediators, suggesting potential applications in treating chronic inflammatory conditions.
  • Anticancer Potential : In vitro studies indicate that this compound can induce apoptosis in cancer cell lines by modulating tubulin polymerization, crucial for cell division. It may bind to the colchicine site on tubulin, thereby affecting cancer progression.

Medicine

The therapeutic potential of 4-(4-Methoxy-3-methylphenyl)-1-buten-4-ol is being explored in various medical contexts:

  • Anti-inflammatory Treatments : Due to its ability to downregulate pro-inflammatory cytokines, it shows promise for treating conditions characterized by chronic inflammation.
  • Anticancer Therapies : Its efficacy in inducing apoptosis in cancer cells positions it as a candidate for further development as a chemotherapeutic agent.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various derivatives of butenols, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting therapeutic potential in treating infections .

Anti-inflammatory Mechanism

Research demonstrated that this compound effectively reduced inflammation in animal models by downregulating pro-inflammatory cytokines. This suggests potential applications in chronic inflammatory diseases .

Anticancer Activity

In vitro studies showed that treatment with this compound led to significant apoptosis in cancer cell lines. The mechanism appears to involve modulation of tubulin polymerization, indicating its potential as a chemotherapeutic agent .

Mécanisme D'action

The mechanism of action of 4-(4-Methoxy-3-methylphenyl)-1-buten-4-ol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparaison Avec Des Composés Similaires

4-(4-Chlorophenyl)-1-buten-4-ol

  • Structure : Chlorine replaces the methoxy and methyl groups at the aromatic 4-position.
  • Molecular Formula : C₁₀H₁₁ClO
  • CAS RN: Not explicitly listed, but referenced via synonyms in .
  • Properties : Higher polarity due to the electron-withdrawing Cl group; used in pharmaceutical research (e.g., Thermo Scientific catalog) .
  • Key Difference : Enhanced electrophilicity compared to the methoxy-methyl analog, influencing reactivity in nucleophilic substitutions.

4-(4-Bromophenyl)-1-buten-4-ol

  • Structure : Bromine substituent at the aromatic 4-position.
  • Molecular Formula : C₁₀H₁₁BrO
  • CAS RN : 113842-31-2 .

Positional and Functional Group Isomers

4-Phenyl-3-buten-2-ol

  • Structure : Hydroxyl group at C2 and double bond between C3-C3.
  • Molecular Formula : C₁₀H₁₂O
  • CAS RN : 17488-65-2 .
  • Properties : Lower logP (2.78) compared to 4-(4-methoxy-3-methylphenyl)-1-buten-4-ol, indicating reduced lipophilicity.
  • Applications : Intermediate in synthesizing pharmaceuticals like labetalol .

3-Methyl-4-(4-methylphenyl)but-3-en-1-ol

  • Structure: Methyl groups on the aromatic ring and at C3 of the butenol chain.
  • Molecular Formula : C₁₂H₁₆O
  • CAS RN: Not explicitly provided .
  • Properties : Higher molecular weight (176.25 g/mol) and steric hindrance due to the C3 methyl group.
  • Key Difference : Altered regiochemistry impacts conjugation and stability.

Functional Group Derivatives

4-(4-Methoxyphenyl)-3-buten-2-one

  • Structure : Ketone group replaces the hydroxyl at C4.
  • Molecular Formula : C₁₁H₁₂O₂
  • CAS RN : 943-88-4 .
  • Properties : Increased electrophilicity due to the ketone, enabling participation in Michael additions.
  • Applications : Used in photochemical studies and as a UV-absorbing chromophore .

Comparative Data Table

Compound Name Molecular Formula CAS RN Molecular Weight (g/mol) Key Substituents Applications
4-(4-Methoxy-3-methylphenyl)-1-buten-4-ol C₁₂H₁₆O₂ Not provided 192.25 4-OCH₃, 3-CH₃ Flame-retardant textiles, antibiotics
4-(4-Chlorophenyl)-1-buten-4-ol C₁₀H₁₁ClO - 182.65 4-Cl Pharmaceutical intermediates
4-(4-Bromophenyl)-1-buten-4-ol C₁₀H₁₁BrO 113842-31-2 227.10 4-Br Synthetic chemistry
4-Phenyl-3-buten-2-ol C₁₀H₁₂O 17488-65-2 148.20 C2-OH, C3-C4 double bond Labetalol synthesis
4-(4-Methoxyphenyl)-3-buten-2-one C₁₁H₁₂O₂ 943-88-4 176.21 C2 ketone, 4-OCH₃ Photochemistry

Activité Biologique

4-(4-Methoxy-3-methylphenyl)-1-buten-4-ol, a compound with notable structural features including a methoxy group and a methyl group on the phenyl ring, has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 4-(4-Methoxy-3-methylphenyl)-1-buten-4-ol can be represented as follows:

C12H16O2\text{C}_{12}\text{H}_{16}\text{O}_{2}

This compound features a butenol moiety, which is significant for its reactivity and biological interactions. The presence of the methoxy and methyl groups enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Antimicrobial Activity

Research indicates that 4-(4-Methoxy-3-methylphenyl)-1-buten-4-ol exhibits antimicrobial properties . It has been investigated for its efficacy against various microbial strains, demonstrating potential as an antimicrobial agent. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymatic pathways within the microorganisms .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory effects . Studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. This inhibition can lead to reduced production of pro-inflammatory mediators, thereby alleviating inflammation .

Anticancer Potential

In vitro studies have shown that 4-(4-Methoxy-3-methylphenyl)-1-buten-4-ol can affect cancer cell lines. Its mechanism appears to involve the modulation of tubulin polymerization, which is crucial in cell division. By binding to the colchicine site on tubulin, it may induce apoptosis in cancer cells .

The biological activity of 4-(4-Methoxy-3-methylphenyl)-1-buten-4-ol is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses and cancer progression.
  • Receptor Binding : It could act as a ligand for specific receptors, modulating their activity and influencing cellular signaling pathways.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
4-(4-Methoxyphenyl)-1-buten-4-olLacks methyl substitutionModerate anti-inflammatory
4-(3-Methylphenyl)-1-buten-4-olDifferent substitution patternLimited antimicrobial effects
4-(4-Methoxy-3-methylphenyl)-1-butanolSaturated alcohol variantReduced reactivity

The unique combination of methoxy and methyl groups in 4-(4-Methoxy-3-methylphenyl)-1-buten-4-ol enhances its reactivity and biological interactions compared to similar compounds.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of butenols, including 4-(4-Methoxy-3-methylphenyl)-1-buten-4-ol. Results indicated significant inhibition against Gram-positive bacteria, suggesting therapeutic potential in treating infections .
  • Anti-inflammatory Mechanism : Research demonstrated that this compound effectively reduced inflammation in animal models by downregulating pro-inflammatory cytokines. This suggests potential applications in chronic inflammatory diseases .
  • Anticancer Activity : In vitro studies showed that treatment with 4-(4-Methoxy-3-methylphenyl)-1-buten-4-ol led to significant apoptosis in cancer cell lines, indicating its potential as a chemotherapeutic agent .

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(4-Methoxy-3-methylphenyl)-1-buten-4-ol with high yield and purity?

  • Methodological Answer : A two-step approach is commonly employed:
  • Step 1 : Palladium-catalyzed coupling of a substituted aryl halide (e.g., 4-bromo-3-methylanisole) with a terminal alkyne (e.g., 3-butyn-1-ol) under Sonogashira conditions. Use triethylamine as a base, dichlorobis(triphenylphosphine)palladium(II) (0.05 mmol), and CuI (0.12 mmol) in toluene at 70°C for 7 hours .
  • Step 2 : Hydration of the alkyne intermediate to the enol using aqueous HBr (48% w/w) under reflux, followed by purification via column chromatography (hexane:ethyl acetate 98:2) .
    Typical yields range from 85–94% for analogous compounds. Monitor reaction progress via TLC and confirm purity via GC-MS .

Q. How can NMR spectroscopy confirm the structural integrity of 4-(4-Methoxy-3-methylphenyl)-1-buten-4-ol?

  • Methodological Answer :
  • 1H-NMR : Expect signals for the methoxy group (δ 3.80–3.85 ppm, singlet), aromatic protons (δ 6.70–7.30 ppm, multiplet), and hydroxyl proton (δ 4.80–5.20 ppm, broad). The butenol chain shows resonances at δ 2.50–2.70 ppm (t, J = 6.9 Hz, CH2) and δ 3.50–3.70 ppm (q, J = 3.6 Hz, CH2-OH) .
  • 13C-NMR : Key signals include the methoxy carbon (δ 55–56 ppm), aromatic carbons (δ 115–150 ppm), and the hydroxyl-bearing carbon (δ 60–65 ppm) .

Q. What safety protocols are critical when handling phenolic intermediates during synthesis?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation.
  • First Aid : For skin contact, wash immediately with soap and water; for eye exposure, flush with water for 15 minutes and consult an ophthalmologist .
  • Waste Disposal : Neutralize phenolic waste with sodium bicarbonate before disposal in designated organic waste containers .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress byproduct formation during palladium-catalyzed coupling steps?

  • Methodological Answer :
  • Catalyst Loading : Reduce ligand-free palladium catalysts (e.g., Pd(OAc)2) to 0.5–1 mol% to minimize side reactions like homocoupling .
  • Solvent Choice : Replace toluene with DMF for polar substrates to enhance solubility and reaction homogeneity.
  • Temperature Control : Maintain temperatures below 70°C to prevent decomposition of sensitive intermediates. Monitor exothermic reactions using a cooling bath .

Q. What strategies resolve discrepancies in reported yields for similar compounds synthesized via Sonogashira coupling?

  • Methodological Answer :
  • Parameter Screening : Use design-of-experiments (DoE) to test variables (catalyst type, solvent, temperature). For example, compare yields using PdCl2(PPh3)2 vs. Pd(PPh3)4 in THF vs. DMF.
  • Byproduct Analysis : Characterize impurities via LC-MS. Common byproducts include dehalogenated aryl groups or oxidized alkynes, which can be mitigated by degassing solvents to exclude oxygen .

Q. How do substituent modifications (e.g., methoxy vs. methyl groups) affect the compound’s physicochemical properties?

  • Methodological Answer :
  • LogP : Replace the methoxy group with a methyl group to increase hydrophobicity (e.g., LogP increases by ~0.5 units) .
  • Thermal Stability : Differential scanning calorimetry (DSC) shows that methoxy-substituted analogs decompose at higher temperatures (ΔT ≈ 20°C) compared to methyl derivatives due to hydrogen bonding .
  • Biological Activity : Methoxy groups enhance π-π stacking with aromatic enzyme pockets, as seen in enzyme inhibition assays for related compounds .

Data Contradictions and Troubleshooting

  • Contradiction : Yields for palladium-catalyzed couplings vary between 70% (industrial reports) and 94% (academic studies) .
    • Resolution : Industrial scales often face mass transfer limitations. Optimize stirring rates (>500 rpm) and use phase-transfer catalysts (e.g., TBAB) to improve efficiency.
  • Contradiction : GC retention times for stereoisomers overlap in non-polar columns .
    • Resolution : Use chiral columns (e.g., β-cyclodextrin) or derivatize with (R)-Mosher’s acid to resolve enantiomers via 19F-NMR .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.